molecular formula C16H13N5O2S B2775030 N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide CAS No. 1286733-14-9

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

カタログ番号 B2775030
CAS番号: 1286733-14-9
分子量: 339.37
InChIキー: QUWCNGMYUFZUDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to suppress the activation of T and B cells and has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

作用機序

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound suppresses the activation of T and B cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In preclinical studies, this compound has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

One advantage of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, this compound has also been shown to have some limitations, such as the potential for immunosuppression and the risk of infection.

将来の方向性

There are several potential future directions for research on N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide. One area of interest is the use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors with fewer side effects. Additionally, there is a need for further research on the long-term safety and efficacy of this compound in clinical use.

合成法

The synthesis of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 2-chloroacetyl chloride to yield N-(2-chloroacetyl)pyridin-2-amine. This intermediate is then reacted with 2-aminobenzoic acid to form N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)acetamide. The final step involves the reaction of this intermediate with thionyl chloride and potassium thiocyanate to yield this compound.

科学的研究の応用

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.

特性

IUPAC Name

N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c17-14(22)10-5-1-2-6-11(10)19-15(23)12-9-24-16(20-12)21-13-7-3-4-8-18-13/h1-9H,(H2,17,22)(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWCNGMYUFZUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。